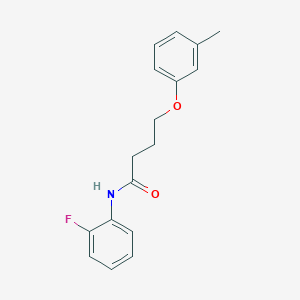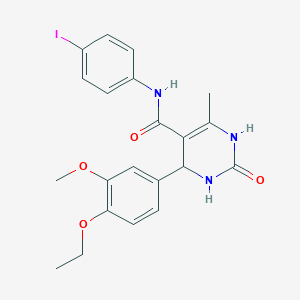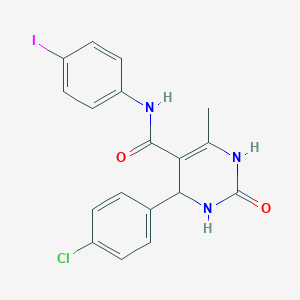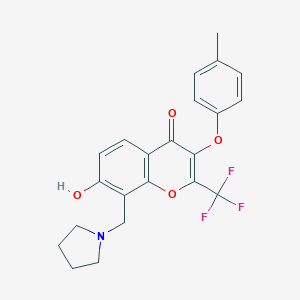
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medicinal research. FUB-APINACA is a chemical compound that belongs to the class of synthetic cannabinoids, which are structurally similar to natural cannabinoids found in the cannabis plant.
Mechanism of Action
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide acts on the endocannabinoid system, which is a complex signaling network that regulates various physiological processes, including pain sensation, appetite, and mood. Synthetic cannabinoids like this compound bind to the cannabinoid receptors in the brain and other parts of the body, which leads to the activation of various signaling pathways. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of the endocannabinoid system in a manner similar to natural cannabinoids.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent binding affinity for the cannabinoid receptors CB1 and CB2. This compound has also been shown to have analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide in laboratory experiments is its potent binding affinity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the use of synthetic cannabinoids like this compound in laboratory experiments is not without limitations. Synthetic cannabinoids can be highly potent and may have unpredictable effects, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide. One potential area of research is the development of new therapeutic agents for the treatment of pain and inflammation. This compound has been shown to have potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Another potential area of research is the development of new imaging agents for the endocannabinoid system. This compound has been used as a radioligand for the imaging of the cannabinoid receptors in the brain, which could lead to the development of new diagnostic tools for various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide involves the reaction of 2-fluoroaniline with 3-methyl-2-nitrophenol to form the corresponding amine. This intermediate is then reacted with 4-chlorobutyryl chloride to yield this compound. The synthesis of this compound is relatively simple and can be accomplished using standard laboratory techniques.
Scientific Research Applications
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide has been the subject of extensive research due to its potential applications in medicinal chemistry. Synthetic cannabinoids like this compound have been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. These properties make this compound a promising candidate for the development of new therapeutic agents for the treatment of various diseases.
Properties
Molecular Formula |
C17H18FNO2 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C17H18FNO2/c1-13-6-4-7-14(12-13)21-11-5-10-17(20)19-16-9-3-2-8-15(16)18/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20) |
InChI Key |
ZYQQFZGFZZJVGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2F |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)




![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)

